Bismuth subcarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

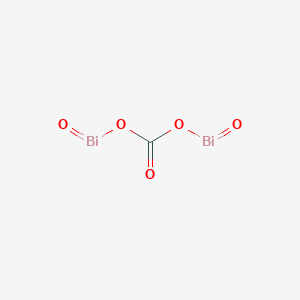

El carbonato básico de bismuto, también conocido como oxocarbonato de bismuto o carbonato de bismutilo, es un compuesto químico con la fórmula (BiO)₂CO₃. Contiene aniones óxido y carbonato, con bismuto en el estado de oxidación +3. Este compuesto ocurre naturalmente como el mineral bismutita y es conocido por sus propiedades sensibles a la luz. El carbonato básico de bismuto es un polvo blanco fino a blanco amarillento pálido que es insoluble en agua .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El carbonato básico de bismuto se puede sintetizar a través de varios métodos. Un método común implica la reacción entre nanopartículas de bismuto y dióxido de carbono atmosférico disuelto en agua. Esta reacción tiende a formar nanoplacas o pequeñas nanosferas redondas cuando se cultiva en presencia de nanotubos de halloysita . Otro método involucra la reacción de nitrato de bismuto con carbonato de sodio bajo condiciones controladas de pH y temperatura. La reacción se realiza típicamente a un pH de 8.5-9.0 y una temperatura de 50-55°C durante aproximadamente 40 minutos .

Métodos de Producción Industrial: La producción industrial de carbonato básico de bismuto a menudo involucra el uso de carbonato de sodio y nitrato de bismuto de grado industrial. El proceso incluye la eliminación de metales pesados a través de la absorción utilizando un copolímero modificado de poliacrilamida-co-estireno-co-ácido acrílico. Las condiciones de reacción se controlan cuidadosamente para garantizar una alta pureza y rendimiento de carbonato básico de bismuto .

Análisis De Reacciones Químicas

1.1. Precipitation from Bismuth Nitrate and Sodium Carbonate

The primary industrial synthesis involves reacting bismuth nitrate with sodium carbonate under alkaline conditions :

4Bi(NO3)3⋅5H2O+6Na2CO3⋅H2O→2(BiO)2CO3⋅21H2O+12NaNO3+4CO2↑+5H2O

Conditions :

1.2. Ambient Reaction with CO₂

Nanostructured this compound forms via bismuth oxide nanoparticles reacting with atmospheric CO₂ in aqueous environments :

Bi2O3+CO2+H2O→(BiO)2CO3+H2O

Key factors :

Thermal Decomposition

This compound decomposes endothermically upon heating, forming bismuth(III) oxide and releasing CO₂ :

(BiO)2CO3ΔBi2O3+CO2↑

2.1. Decomposition Kinetics

| Parameter | Value | Source |

|---|---|---|

| Onset temperature | 60°C | |

| Peak decomposition range | 300–520°C | |

| Activation energy (Eₐ) | 118–270 kJ/mol (two-step) | |

| Mass loss | 10.47% (matches theoretical) |

Mechanism :

-

Step 1 : Surface defects or impurities decompose first (Eₐ = 118–223 kJ/mol) .

-

Step 2 : Core decomposition occurs at higher temperatures (Eₐ = 210–270 kJ/mol) .

3.1. Acid Dissolution

This compound dissolves in concentrated nitric or hydrochloric acid, forming bismuth salts :

(BiO)2CO3+6HNO3→2Bi(NO3)3+CO2↑+3H2O

Solubility :

3.2. Alkaline Stability

Under strong alkaline conditions (pH > 11), partial hydrolysis occurs, forming bismuthate intermediates :

(BiO)2CO3+2OH−→2BiO2−+CO32−+H2O

4.1. DNA Amplification Enhancement

This compound enhances polymerase chain reaction (PCR) specificity for GC-rich sequences by:

-

Reducing primer-template melting temperature (Tm) by 3–5°C .

-

Promoting product dissociation (92.7% efficiency vs. 91.8% control) .

4.2. Heterostructure Formation

Reacts with vanadium precursors to form Bi2O2CO3/BiVO4 heterojunctions, improving photocatalytic activity :

Bi2O2CO3+NH4VO3→BiVO4+NH3↑+CO2↑+H2O

4.3. Heavy Metal Adsorption

Functionalized with reduced graphene oxide, it exhibits high adsorption capacity for Pb(II) and Cd(II) via surface complexation :

(BiO)2CO3+Pb2+→Bi O Pb++CO32−

Stability Under Environmental Conditions

| Condition | Reactivity | Outcome |

|---|---|---|

| Light exposure | Photocatalytic degradation | Gradual browning |

| Moisture | Hydrolysis | Forms Bi2O3 |

| High humidity | Physisorption of H2O | Increased mass (0.2–0.5%) |

Aplicaciones Científicas De Investigación

Biomedical Applications

1. Antibacterial Agent

Bismuth subcarbonate is widely recognized for its antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that it effectively inhibits the growth of this pathogen, making it a valuable component in treatments for gastrointestinal disorders .

2. Drug Formulation

In pharmaceutical formulations, this compound is used in chewable tablets for conditions such as dyspepsia and diarrhea. Its ability to provide a protective coating in the gastrointestinal tract enhances its therapeutic efficacy .

3. PCR Enhancement

Recent research has demonstrated that this compound can improve the efficiency of polymerase chain reaction (PCR) amplifications, especially for GC-rich DNA sequences. It enhances the interaction between PCR components, which can lead to increased specificity and yield in molecular diagnostics .

Environmental Applications

1. Photocatalysis

this compound has emerged as a promising photocatalyst for environmental remediation. It exhibits broad-spectrum photocatalytic activity under UV-visible light, making it effective for degrading organic pollutants in wastewater. Its ability to generate reactive oxygen species under light irradiation facilitates the breakdown of complex contaminants .

2. Air Purification

The compound's photocatalytic properties extend to air purification technologies, where it can be utilized to decompose volatile organic compounds (VOCs) and other hazardous air pollutants. This application is crucial for improving indoor air quality and mitigating environmental pollution .

Analytical Applications

1. Sensor Development

this compound's unique electrochemical properties allow it to be integrated into sensor technologies for detecting various analytes, including heavy metals and organic compounds. Its application in electrochemical sensors provides a sensitive platform for environmental monitoring and safety assessments .

2. Catalysis in Organic Reactions

In organic synthesis, this compound serves as a catalyst in various reactions due to its Lewis acid characteristics. It facilitates reactions such as Friedel-Crafts acylation and alkylation, offering an environmentally friendly alternative to traditional catalysts .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biomedical | Antibacterial agent | Effective against H. pylori |

| Drug formulation | Provides gastrointestinal protection | |

| PCR enhancement | Improves yield and specificity in genomic studies | |

| Environmental | Photocatalysis | Degrades organic pollutants in wastewater |

| Air purification | Reduces VOCs and improves air quality | |

| Analytical | Sensor development | Sensitive detection of heavy metals |

| Catalysis in organic reactions | Environmentally friendly catalytic processes |

Case Studies

1. Antibacterial Efficacy Against H. pylori

A clinical study evaluated the effectiveness of this compound combined with antibiotics in treating H. pylori infections. Results indicated a significant reduction in bacterial load among patients receiving this combination therapy compared to controls, highlighting its potential role in gastroenterology .

2. Photocatalytic Degradation of Dyes

In laboratory experiments, this compound was tested for its ability to degrade methylene blue dye under UV light exposure. The results demonstrated over 90% degradation within 120 minutes, showcasing its efficiency as a photocatalyst for wastewater treatment applications .

Mecanismo De Acción

El mecanismo de acción del carbonato básico de bismuto implica su interacción con moléculas biológicas y estructuras celulares. En aplicaciones médicas, ejerce sus efectos uniéndose a proteínas y enzimas, interrumpiendo su función y ejerciendo actividad antibacteriana. El carbonato básico de bismuto también forma una capa protectora en el revestimiento mucoso del tracto gastrointestinal, proporcionando alivio de las úlceras y otros trastornos .

Compuestos Similares:

Subsalicilato de bismuto: Se utiliza como agente antidiarreico y antiinflamatorio.

Oxidocloruro de bismuto: Se utiliza en cosméticos y pigmentos.

Citrato de bismuto: Se utiliza en aplicaciones médicas por sus propiedades antibacterianas.

Singularidad: El carbonato básico de bismuto es único debido a su combinación de aniones óxido y carbonato, que le confiere propiedades químicas y físicas distintas. Su naturaleza sensible a la luz y su capacidad para formar nanoestructuras lo hacen particularmente valioso en la investigación científica y las aplicaciones industriales .

En conclusión, el carbonato básico de bismuto es un compuesto versátil con aplicaciones significativas en varios campos. Sus propiedades únicas y su reactividad diversa lo convierten en un tema importante de estudio tanto en la investigación académica como industrial.

Comparación Con Compuestos Similares

Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.

Bismuth oxychloride: Used in cosmetics and pigments.

Bismuth citrate: Used in medical applications for its antibacterial properties.

Uniqueness: Bismuth subcarbonate is unique due to its combination of oxide and carbonate anions, which imparts distinct chemical and physical properties. Its light-sensitive nature and ability to form nanostructures make it particularly valuable in scientific research and industrial applications .

Actividad Biológica

Bismuth subcarbonate, chemically represented as (BiO)2CO3, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in medical applications due to its ability to treat gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. Its mechanism of action involves multiple pathways, including enzyme inhibition and disruption of bacterial adhesion.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

-

Antimicrobial Activity :

- Bismuth compounds, including this compound, have demonstrated significant antibacterial activity against H. pylori. This activity is attributed to the inhibition of key enzymes such as urease and F1-ATPase, which are crucial for bacterial survival and metabolism .

- The compound disrupts the oxidative defense systems in H. pylori, leading to increased susceptibility to oxidative stress .

-

Anticancer Properties :

- Bismuth has been investigated for its potential anticancer properties, with studies indicating that it can interact with nucleotides and amino acids in enzymes, potentially leading to apoptosis in cancer cells .

- The compound's ability to bind to proteins involved in cancer progression has been highlighted, suggesting a multifaceted approach to cancer treatment .

- Electrochemical Applications :

Case Study 1: Antibacterial Efficacy Against H. pylori

A study by Sun et al. demonstrated that bismuth compounds inhibit H. pylori growth by downregulating virulence factors such as CagA and VacA. The researchers employed proteomic and metabolomic analyses to reveal that bismuth treatment disrupted metabolic pathways critical for bacterial growth .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer potential of bismuth compounds, researchers found that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity | Mechanism | Findings |

|---|---|---|---|

| Sun et al., 2023 | Antibacterial | Inhibition of urease and F1-ATPase | Downregulation of CagA and VacA |

| Yao et al., 2023 | Antibacterial | Disruption of oxidative defense | Inhibition of flagella assembly |

| Research on Cancer Cells | Anticancer | Induction of oxidative stress | Apoptosis in various cancer cell lines |

| Kefala et al., 2020 | Electrochemical Sensor | Enhanced sensitivity through nanocomposite formation | Successful detection of cadmium and lead |

Propiedades

Número CAS |

5892-10-4 |

|---|---|

Fórmula molecular |

CBiO4-2 |

Peso molecular |

284.99 g/mol |

Nombre IUPAC |

bis(oxobismuthanyl) carbonate |

InChI |

InChI=1S/CH2O3.Bi.O/c2-1(3)4;;/h(H2,2,3,4);;/p-2 |

Clave InChI |

GUZOHYPCAAYGEN-UHFFFAOYSA-L |

SMILES |

C(=O)(O[Bi]=O)O[Bi]=O |

SMILES canónico |

C(=O)([O-])[O-].[O].[Bi] |

Key on ui other cas no. |

5892-10-4 |

Descripción física |

Dry Powder White powder; [Alfa Aesar MSDS] |

Sinónimos |

Bismuth Carbonate Oxide; (μ-Carbonato)dioxodibismuth; 1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane; Bismuth Oxide Carbonate ((BiO)2CO3); Bismuth Oxycarbonate; Bismuth Oxycarbonate (Bi2O2CO3); Bismuth Subcarbonate; [Carbonylbis(oxy)]bis[oxobismuthine; Bi |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.